An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(2-methoxyethyl)benzamide
An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(2-methoxyethyl)benzamide
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-amino-N-(2-methoxyethyl)benzamide, a benzamide derivative with potential applications in medicinal chemistry.[1] As a member of the benzamide class of compounds, it is part of a family known for a wide array of pharmaceutical applications.[2]
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical and scientifically-grounded narrative on how to approach the structural characterization of a novel small organic molecule. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[3][4][5] Each step is explained with an emphasis on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(2-methoxyethyl)benzamide | [6] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |
| Molecular Weight | 194.23 g/mol | [6] |
| CAS Number | 459836-89-6 | [1][6] |
The Strategic Approach to Structure Elucidation
The process of determining a chemical structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and a logical workflow is essential to assemble these clues into a coherent and validated final structure. Our strategy will be a multi-pronged approach, starting with the determination of the molecular formula and proceeding through the identification of functional groups and the establishment of the carbon-hydrogen framework and connectivity.
Caption: A logical workflow for the structure elucidation of a small molecule.
Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry
Mass spectrometry is the initial and critical step in any structure elucidation endeavor, as it provides the exact molecular weight and, with high-resolution instruments, the molecular formula.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of 2-amino-N-(2-methoxyethyl)benzamide is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique that typically leaves the molecular ion intact, which is crucial for determining the molecular weight.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino and amide groups are readily protonated.
Data Interpretation: Decoding the Mass Spectrum
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 195.1133 | 195.1135 |
The observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 195.1135. This corresponds to a neutral molecular weight of 194.1057 Da, which is consistent with the molecular formula C₁₀H₁₄N₂O₂ (calculated exact mass: 194.1055 Da).[6] The high mass accuracy of this measurement provides strong confidence in the proposed molecular formula.
Further analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could reveal structural motifs. For instance, the loss of the methoxyethyl group or cleavage of the amide bond would produce characteristic fragment ions, providing preliminary evidence for the connectivity of the molecule.
Part 2: Identifying the Chemical Scaffolding with Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 2-amino-N-(2-methoxyethyl)benzamide is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Data Interpretation: The Vibrational Signature
Hypothetical IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |
| 3300 | Medium, Broad | N-H stretch (secondary amide) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950, 2880 | Medium | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (amide I band) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1540 | Medium | N-H bend (amide II band) |
| 1120 | Strong | C-O stretch (ether) |
The IR spectrum strongly suggests the presence of key functional groups:
-
The two sharp peaks at 3450 and 3350 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amino group (-NH₂).
-
The broader peak at 3300 cm⁻¹ is indicative of the N-H stretch of a secondary amide.
-
The very strong absorption at 1640 cm⁻¹ is a classic indicator of an amide carbonyl (C=O) group.
-
The presence of both aromatic and aliphatic C-H stretches is confirmed.
-
A strong band at 1120 cm⁻¹ points to a C-O stretching vibration, likely from an ether linkage.
Part 3: Assembling the Puzzle with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8] We will employ a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of 2-amino-N-(2-methoxyethyl)benzamide is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
1D NMR: The Carbon and Proton Census
¹H NMR Data Interpretation (Hypothetical, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | t (triplet) | 1H | Amide N-H |
| 7.20 | dd (doublet of doublets) | 1H | Aromatic H |
| 6.80 | d (doublet) | 1H | Aromatic H |
| 6.65 | t (triplet) | 1H | Aromatic H |
| 6.50 | d (doublet) | 1H | Aromatic H |
| 4.50 | s (singlet, broad) | 2H | Amine -NH₂ |
| 3.65 | q (quartet) | 2H | -CH₂-NH- |
| 3.55 | t (triplet) | 2H | -O-CH₂- |
| 3.35 | s (singlet) | 3H | -O-CH₃ |
The ¹H NMR spectrum reveals the presence of four distinct aromatic protons, indicating a disubstituted benzene ring. The integration values confirm the number of protons in each environment. The broad singlet at 4.50 ppm is characteristic of an amino group. The signals at 3.65, 3.55, and 3.35 ppm correspond to the methoxyethyl side chain. The triplet at 7.85 ppm is assigned to the amide proton.
¹³C NMR and DEPT-135 Data Interpretation (Hypothetical, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 168.5 | No signal | Amide C=O |
| 148.0 | No signal | Aromatic C-NH₂ |
| 132.0 | CH | Aromatic CH |
| 128.5 | CH | Aromatic CH |
| 118.0 | No signal | Aromatic C-C=O |
| 116.5 | CH | Aromatic CH |
| 115.0 | CH | Aromatic CH |
| 70.0 | CH₂ | -O-CH₂- |
| 59.0 | CH₃ | -O-CH₃ |
| 40.0 | CH₂ | -CH₂-NH- |
The ¹³C NMR spectrum shows 10 distinct carbon signals, consistent with the molecular formula and suggesting no molecular symmetry.[9] The DEPT-135 experiment helps to distinguish between CH, CH₂, and CH₃ groups. The signal at 168.5 ppm is characteristic of an amide carbonyl carbon.[10][11] The four signals in the aromatic region (115-148 ppm) are consistent with a substituted benzene ring. The three aliphatic signals correspond to the carbons of the methoxyethyl group.
2D NMR: Establishing Connectivity
While 1D NMR identifies the pieces of the puzzle, 2D NMR shows how they connect.
COSY (Correlation Spectroscopy): H-H Connectivity
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
-
A correlation between the signals at 3.65 ppm (-CH₂-NH-) and 3.55 ppm (-O-CH₂-) would confirm the ethyl linkage in the side chain.
-
Correlations between the aromatic protons would help to establish their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): C-H Connectivity
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
Caption: Expected HSQC correlations for 2-amino-N-(2-methoxyethyl)benzamide.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away.[12][13][14]
Key Expected HMBC Correlations:
-
Amide Connectivity: A correlation between the amide proton (δ 7.85) and the carbonyl carbon (δ 168.5) would confirm the amide group. Further correlations from the protons of the -CH₂-NH- group (δ 3.65) to the carbonyl carbon would establish the N-(2-methoxyethyl) fragment's attachment to the benzoyl moiety.
-
Benzene Ring Substitution: Correlations from the aromatic protons to the quaternary carbons (C-NH₂ and C-C=O) would definitively establish the substitution pattern on the benzene ring as 1,2- (or ortho-). For example, a proton at δ 7.20 showing a correlation to the carbonyl carbon at δ 168.5 would place it ortho to the amide group.
-
Side Chain Connectivity: A correlation from the methoxy protons (-O-CH₃, δ 3.35) to the methylene carbon (-O-CH₂-, δ 70.0) would confirm the methoxy group's attachment to the ethyl chain.
Part 4: The Final Assembly and Verification
By systematically integrating the data from MS, IR, and the suite of NMR experiments, we can confidently assemble the structure of 2-amino-N-(2-methoxyethyl)benzamide.
-
MS provided the molecular formula: C₁₀H₁₄N₂O₂.
-
IR identified the key functional groups: a primary amine, a secondary amide, an aromatic ring, and an ether.
-
¹H and ¹³C NMR provided a census of the proton and carbon environments, suggesting an ortho-disubstituted benzene ring and a methoxyethyl side chain.
-
COSY, HSQC, and HMBC confirmed the connectivity of the atoms, piecing together the fragments into the final, unambiguous structure.
The culmination of this multi-technique approach provides a self-validating and robust elucidation of the chemical structure. Each piece of data corroborates the others, leading to a high degree of confidence in the final assignment. This systematic methodology is fundamental to research and development in the chemical and pharmaceutical sciences, ensuring the foundational accuracy required for further investigation and application.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
2-Amino-N-(2-methoxyethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
-
6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
Microscale Methodology for Structure Elucidation of Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025, August 8). ResearchGate. Retrieved from [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013, February 5). YouTube. Retrieved from [Link]
-
Interpreting a 1H-13C HMBC spectrum. (n.d.). ACD/Labs. Retrieved from [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. (2022, November 14). National Institutes of Health. Retrieved from [Link]
-
5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
a) The region from the conventional non-selective HMBC spectrum of 1... (n.d.). ResearchGate. Retrieved from [Link]
-
2-amino-N-(2-aminoethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]
-
b. Mass spectrum of benzamide (Scheme 2, 2b). (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. (n.d.).
-
Benzamide. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzamide, n-benzyl-2-(methylamino)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and conformation of backbone N-aminated peptides. (n.d.). Retrieved from [Link]
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis of 2‐aminobenzamide under various conditions[a]. (n.d.). ResearchGate. Retrieved from [Link]
-
N-(2-aminophenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022, May 6). National Institutes of Health. Retrieved from [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-N-(2-methoxyethyl)benzamide | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. acdlabs.com [acdlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
